molecular formula C11H11N3O B11900632 (3-(6-Aminopyrazin-2-yl)phenyl)methanol CAS No. 1349717-36-7

(3-(6-Aminopyrazin-2-yl)phenyl)methanol

Cat. No.: B11900632
CAS No.: 1349717-36-7
M. Wt: 201.22 g/mol
InChI Key: RWPNAODNSKOMHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(6-Aminopyrazin-2-yl)phenyl)methanol is a chemical compound with the molecular formula C11H11N3O. It is characterized by the presence of an aminopyrazine group attached to a phenyl ring, which is further connected to a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(6-Aminopyrazin-2-yl)phenyl)methanol typically involves the reaction of 6-aminopyrazine-2-carbaldehyde with phenylmagnesium bromide, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and reducing agents like sodium borohydride .

Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and reagents .

Chemical Reactions Analysis

Types of Reactions: (3-(6-Aminopyrazin-2-yl)phenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(3-(6-Aminopyrazin-2-yl)phenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-(6-Aminopyrazin-2-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The aminopyrazine group is known to interact with enzyme active sites, potentially leading to inhibition of enzyme activity. This interaction can affect various cellular processes, including signal transduction and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: (3-(6-Aminopyrazin-2-yl)phenyl)methanol is unique due to the presence of the aminopyrazine group, which imparts specific chemical and biological properties. This group enhances its ability to interact with biological targets, making it a valuable compound for research in medicinal chemistry and drug development .

Properties

CAS No.

1349717-36-7

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

[3-(6-aminopyrazin-2-yl)phenyl]methanol

InChI

InChI=1S/C11H11N3O/c12-11-6-13-5-10(14-11)9-3-1-2-8(4-9)7-15/h1-6,15H,7H2,(H2,12,14)

InChI Key

RWPNAODNSKOMHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=CC(=N2)N)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.